(2R,5R)-2-Methyl-5-phenylmorpholine hcl
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Overview
Description
(2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride is a chiral morpholine derivative It is characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position on the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-phenylglycinol and ®-glycidol.
Cyclization: The key step involves the cyclization of these precursors to form the morpholine ring. This can be achieved through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions: (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the phenyl group or other substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
(2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.
Comparison with Similar Compounds
(2R,5R)-1,6-Diphenylhexane-2,5-diamine Dihydrochloride: This compound shares a similar chiral backbone but differs in the presence of additional phenyl groups.
(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid: Another chiral compound with a different functional group arrangement.
Uniqueness: (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R,5R)-2-methyl-5-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNNAYDXPDJO-XQKZEKTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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